

3-Methylazetidin-2-one molecular weight and formula

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Compound of Interest

Compound Name: 3-Methylazetidin-2-one

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An In-Depth Technical Guide to **3-Methylazetidin-2-one**: Properties, Synthesis, and Applications

Introduction

As a foundational scaffold in medicinal chemistry, the azetidin-2-one (or β -lactam) ring system is of paramount importance, most famously as the core of penicillin and cephalosporin antibiotics. The introduction of substituents onto this strained four-membered ring allows for the fine-tuning of chemical properties and biological activity. This guide provides a detailed technical overview of **3-Methylazetidin-2-one**, a simple yet significant derivative. We will explore its fundamental molecular characteristics, discuss logical approaches to its synthesis, evaluate its role in modern drug development, and establish protocols for its safe handling, providing researchers and drug development professionals with a comprehensive resource.

Core Molecular Profile

3-Methylazetidin-2-one is a heterocyclic compound featuring a four-membered ring containing three carbon atoms and one nitrogen atom, with a carbonyl group at the 2-position and a methyl group at the 3-position. Its core attributes are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO	PubChem[1]
Molecular Weight	85.10 g/mol	PubChem[1]
IUPAC Name	3-methylazetidin-2-one	PubChem[1]
CAS Number	58521-61-2	PubChem[1][2]
Canonical SMILES	CC1CNC1=O	PubChem[1]

These fundamental identifiers are critical for substance registration, literature searches, and regulatory compliance. The relatively low molecular weight and simple structure make it an attractive building block for more complex molecular architectures.

Physicochemical and Computed Properties

Understanding the physicochemical profile of a molecule is essential for predicting its behavior in both chemical reactions and biological systems. The properties of **3-Methylazetidin-2-one**, largely derived from computational models, provide valuable insights for experimental design.

Property	Computed Value	Significance for Researchers
XLogP3-AA	-0.2	Indicates good hydrophilicity, suggesting potential solubility in aqueous media, a desirable trait for biological assays and formulation. [1]
Hydrogen Bond Donor Count	1	The N-H group can act as a hydrogen bond donor, influencing crystal packing, solubility, and receptor interactions. [1]
Hydrogen Bond Acceptor Count	1	The carbonyl oxygen serves as a hydrogen bond acceptor, contributing to intermolecular interactions. [1]
Rotatable Bond Count	0	The rigid ring structure limits conformational flexibility, which can be advantageous for designing molecules with a specific, pre-organized geometry for target binding.
Topological Polar Surface Area	29.1 Å ²	This value suggests the potential for good cell permeability and oral bioavailability under Lipinski's Rule of Five. [1]

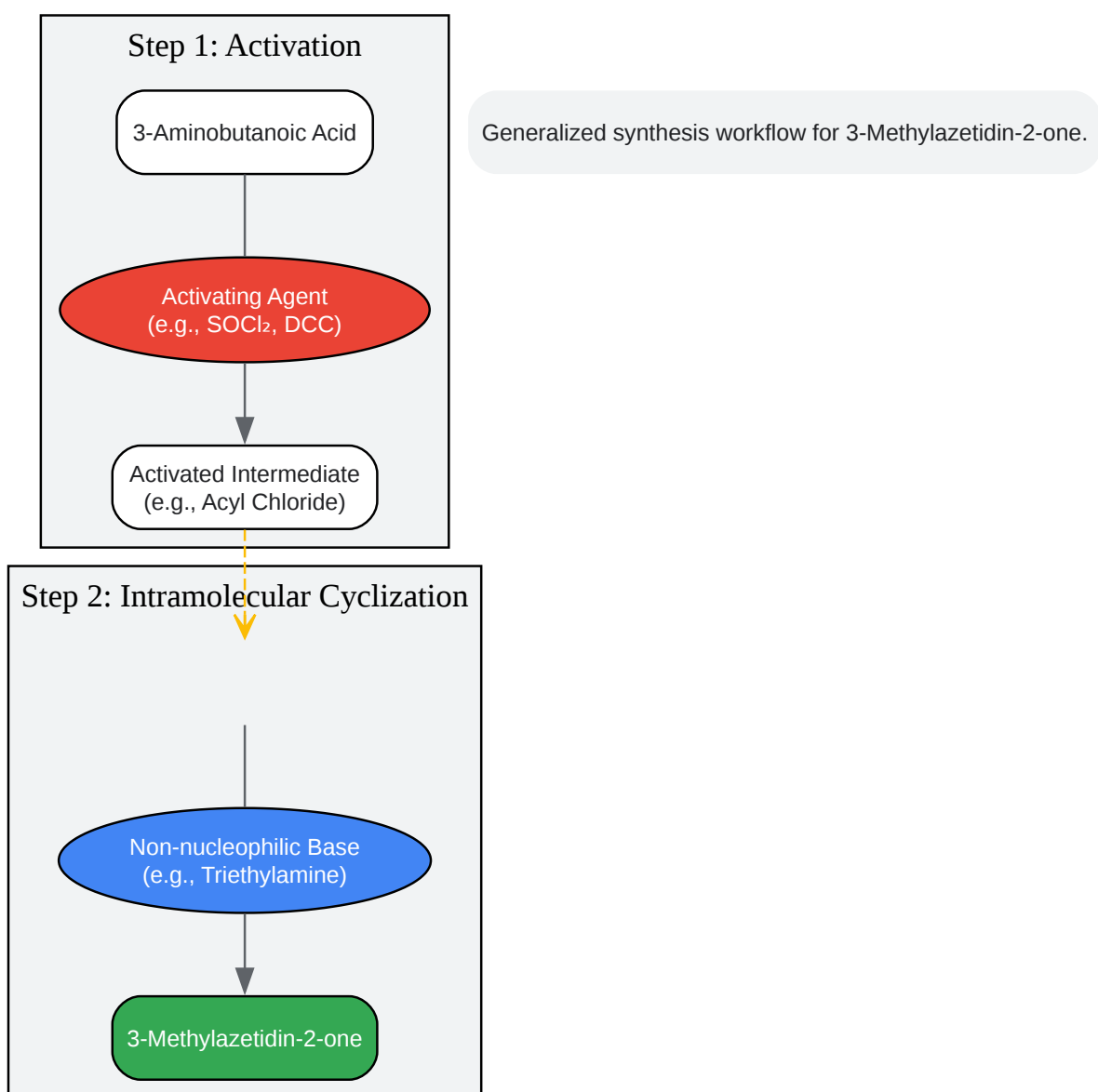
Synthesis Strategy: A Mechanistic Perspective

The synthesis of β -lactams is a well-established field, yet the construction of the strained four-membered ring remains a non-trivial challenge. A common and logical approach involves the intramolecular cyclization of a β -amino acid precursor. The choice of reagents and reaction

conditions is dictated by the need to favor the kinetically demanding 4-membered ring closure over intermolecular polymerization.

Generalized Synthetic Workflow

A plausible pathway to **3-Methylazetidin-2-one** begins with a readily available starting material, such as 3-aminobutanoic acid. The key transformation is the ring-closing dehydration, which requires activation of the carboxylic acid.



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A generalized workflow for the synthesis of **3-Methylazetidin-2-one**.

Protocol and Mechanistic Rationale

- **Activation of the Carboxylic Acid:** The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive species.
 - **Methodology:** Treat 3-aminobutanoic acid with an activating agent like thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC). This converts the carboxylic acid into a highly reactive acyl chloride or an activated ester.
 - **Causality:** This activation is the critical energetic investment of the synthesis. The resulting electrophilic carbonyl carbon is now highly susceptible to nucleophilic attack.
- **Base-Mediated Intramolecular Cyclization:** The amino group, a nucleophile, attacks the activated carbonyl carbon.
 - **Methodology:** The activated intermediate is slowly added to a solution containing a non-nucleophilic base, such as triethylamine, under dilute conditions. The base deprotonates the ammonium salt that forms, freeing the amine to act as a nucleophile.
 - **Trustworthiness:** Using high-dilution conditions is a self-validating step that kinetically favors the desired intramolecular reaction over the undesired intermolecular polymerization, which would lead to polyamide formation. The choice of a non-nucleophilic base ensures it does not compete with the intramolecular amine nucleophile.

Applications in Drug Discovery and Development

The **3-Methylazetidin-2-one** scaffold is of significant interest to medicinal chemists for several reasons rooted in its distinct structural features.

The Role of the β -Lactam Core

The inherent ring strain of the azetidin-2-one ring makes the amide bond within it significantly more reactive than a standard acyclic amide. This electrophilicity is the cornerstone of its utility, allowing it to act as an acylating agent for nucleophilic residues (like serine or cysteine) in

enzyme active sites. Recently, 3-aminoazetidin-2-one derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in pain and inflammation.[3] This demonstrates the modern application of the β -lactam's reactive potential beyond classical antibiotics.

The Influence of the Methyl Group

The strategic placement of a methyl group can profoundly impact a drug candidate's profile.[4] In the context of **3-Methylazetidin-2-one**, the methyl group:

- **Modulates Lipophilicity:** It slightly increases the molecule's lipophilicity compared to the unsubstituted parent, which can influence solubility, cell permeability, and pharmacokinetic properties.
- **Introduces Chirality:** The methyl group at the 3-position creates a chiral center. This is of utmost importance in drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. Asymmetric synthesis methods are crucial for accessing enantiomerically pure versions of such compounds for evaluation.[5]
- **Blocks Metabolism:** A methyl group can serve as a "metabolic shield," sterically hindering the enzymatic degradation of an adjacent functional group, potentially increasing the drug's half-life.

The azetidinone scaffold has also been investigated for applications in oncology, with fluorinated derivatives showing promise as microtubule-targeting agents for cancer therapy.[6]

Laboratory Handling and Safety Protocols

As a research chemical, the toxicological properties of **3-Methylazetidin-2-one** have not been fully investigated.[7] Therefore, adherence to standard laboratory safety protocols is mandatory.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[8]
- **Ventilation:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

- Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes. Do not ingest.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] It may be beneficial to store under an inert atmosphere to prevent potential degradation.
- Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[7]

By implementing these self-validating safety measures, researchers can minimize exposure and handle this compound responsibly.

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